

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate Topoisomerase II Function

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Compound of Interest

Compound Name: *Topoisomerase inhibitor 2*

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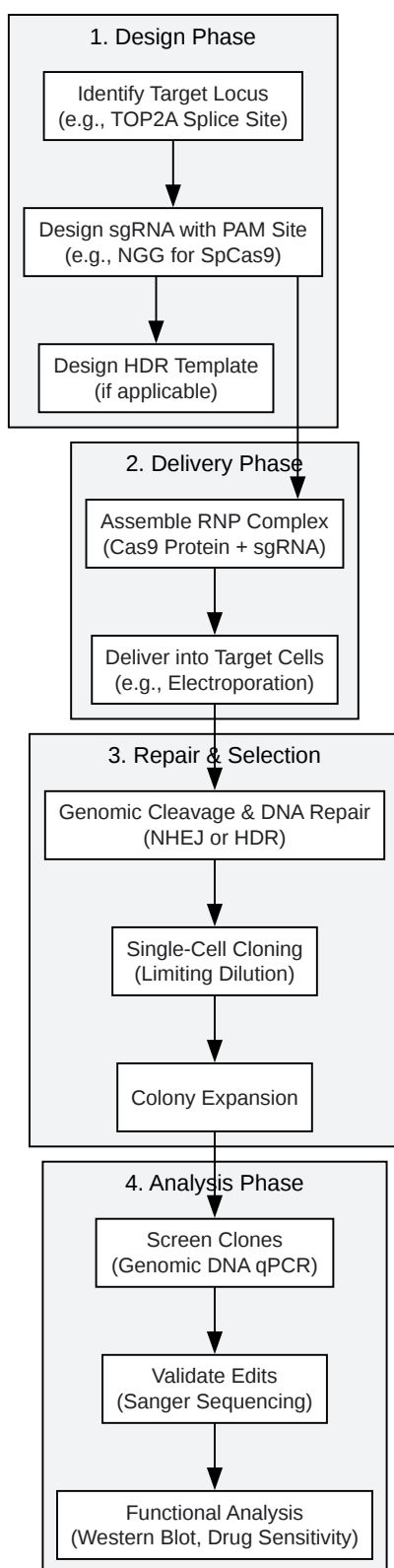
Audience: Researchers, scientists, and drug development professionals.

Introduction DNA topoisomerase II (Topo II) is a critical nuclear enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by introducing transient double-strand breaks (DSBs).[1] Vertebrates express two isoforms, Topo II α and Topo II β , which have distinct and overlapping functions.[2][3] Topo II α is essential for disentangling newly replicated chromosomes and is highly expressed in proliferating cells, making it a key target for widely used anticancer drugs like etoposide and doxorubicin.[1][4] These drugs, known as Topo II poisons, stabilize the enzyme-DNA cleavage complex, leading to an accumulation of cytotoxic DSBs.[4] However, the clinical efficacy of these agents is often hampered by drug resistance, frequently linked to alterations in Topo II α expression or function.[5][6]

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function, providing an unprecedented ability to precisely edit the genome.[7][8] This powerful tool can be used to create knockouts, introduce specific mutations, or alter regulatory elements to investigate the nuanced roles of Topo II isoforms, dissect drug resistance mechanisms, and validate Topo II as a therapeutic target.[6][7][9] These application notes provide detailed protocols for using CRISPR-Cas9 to study Topo II function, focusing on drug resistance, isoform-specific roles, and downstream signaling pathways.

General Experimental Workflow for CRISPR-Cas9 Editing

The overall process for gene editing involves designing the guide RNA, delivering the CRISPR components into the cell, allowing for DNA repair, and analyzing the resulting edits.[\[10\]](#)[\[11\]](#)

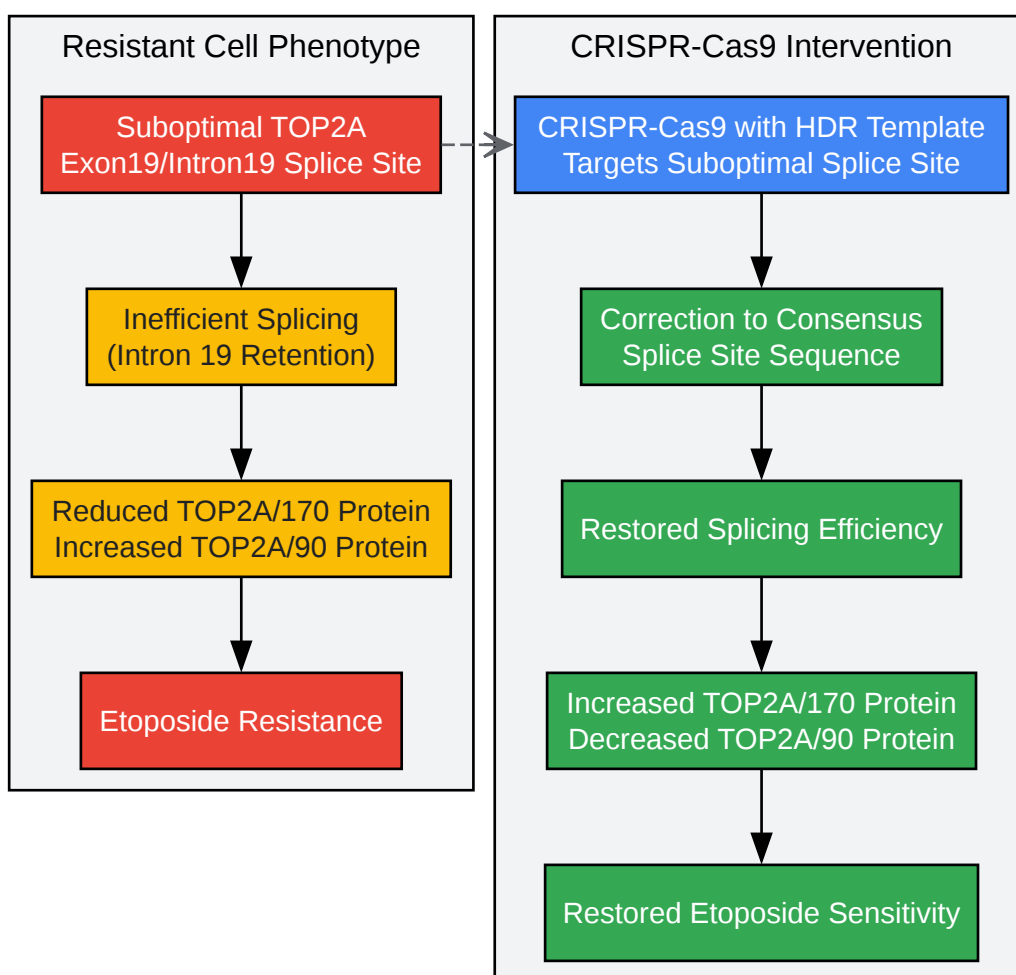


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Caption: High-level workflow for CRISPR-Cas9 gene editing.

Application 1: Overcoming Drug Resistance by Editing TOP2A Splice Sites

Acquired resistance to Topo II poisons can arise from altered RNA processing of the TOP2A gene. For instance, in the etoposide-resistant K562 leukemia cell line (K/VP.5), inefficient splicing of intron 19 leads to the expression of a truncated, non-functional 90 kDa isoform (TOP2 α /90) and reduced levels of the full-length 170 kDa protein (TOP2 α /170).[6][12] CRISPR-Cas9 can be used to edit the suboptimal 5' splice site to restore normal splicing, increase TOP2 α /170 expression, and re-sensitize cells to etoposide.[5][6]



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Caption: Logic diagram for circumventing drug resistance.

Quantitative Data Summary

Cell Line	Genetic Background	TOP2α/170 Protein Level	TOP2α/90 Protein Level	Etoposide Sensitivity	Reference
K562	Parental, Drug-Sensitive	High	Low / Undetectable	Sensitive	[12]
K/VP.5	Etoposide-Resistant	Decreased ~90%	Increased ~3-fold	Resistant	[12]
K/VP.5/edit-3	CRISPR-edited K/VP.5	Restored to K562 levels	Decreased	Sensitivity Restored	[12]

Protocol 1: Splice Site Correction via CRISPR-Cas9 and HDR

This protocol is adapted from studies on K562 cells.[\[1\]](#)[\[5\]](#)[\[6\]](#)

1. Design of sgRNA and HDR Template: a. Identify the target suboptimal splice site in the TOP2A gene (e.g., the Exon 19/Intron 19 boundary).[\[6\]](#) b. Use an online design tool to identify a suitable 20-nucleotide sgRNA sequence immediately upstream of a Protospacer Adjacent Motif (PAM), such as 'NGG' for *Streptococcus pyogenes* Cas9.[\[13\]](#) c. Synthesize a single-stranded oligodeoxynucleotide (ssODN) to serve as the Homology-Directed Repair (HDR) template. This template should be ~100-200 nucleotides long and contain the desired "corrected" splice site sequence, flanked by homology arms matching the genomic sequence on either side of the Cas9 cut site.[\[3\]](#) d. Introduce silent mutations into the PAM site within the HDR template to prevent re-cutting of the edited allele.[\[5\]](#)

2. Preparation and Delivery of CRISPR Components: a. Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin). b. Form ribonucleoprotein (RNP) complexes by incubating purified, high-fidelity Cas9 nuclease with the synthesized sgRNA at room temperature for 20 minutes.[\[3\]](#) c. Resuspend $\sim 2 \times 10^6$ cells in an electroporation buffer and add the Cas9/sgRNA RNP complex and the HDR template ssODN. d. Electroporate the cell suspension using a system like the Neon Transfection System with optimized parameters for the cell line.

3. Selection and Screening of Edited Clones: a. Immediately after electroporation, plate the cells. To enhance HDR, media can be supplemented with an HDR enhancer for a short period. [3] b. After 48 hours, perform limiting dilution cloning by plating the cells in 96-well plates at a density of ~0.8 cells per well to isolate single-cell clones. [3] c. After 2-3 weeks, when colonies are visible, lyse a portion of the cells from each well to extract genomic DNA. d. Screen for edited alleles using a custom quantitative PCR (qPCR) assay with probes that specifically distinguish between the wild-type and the edited splice site sequence. [3][6]

4. Validation and Functional Analysis: a. Expand the clones identified as positive by qPCR. b. Confirm the precise edit by PCR amplifying the target genomic region and performing Sanger sequencing. [14] c. Analyze TOP2 α protein expression by Western blot using antibodies that can distinguish the full-length (170 kDa) and truncated (90 kDa) isoforms. [12][14] d. Assess drug sensitivity by performing cell viability assays (e.g., MTT or CellTiter-Glo) after treating the edited and control cells with a range of etoposide concentrations. e. Measure etoposide-induced DNA damage using the Comet assay or by staining for γ H2AX, a marker for DSBs. [6][14]

Application 2: Elucidating Topo II Isoform-Specific Functions

Topo II α and Topo II β share high sequence identity but have distinct biological roles. [3] CRISPR-Cas9 can be used to generate isoform-specific knockouts to dissect their individual contributions to cellular processes and drug response. For example, introducing a premature stop codon can effectively ablate the expression of a specific isoform like TOP2 β . [3]

Protocol 2: Gene Knockout via CRISPR-Cas9 and HDR-mediated Stop Codon Insertion

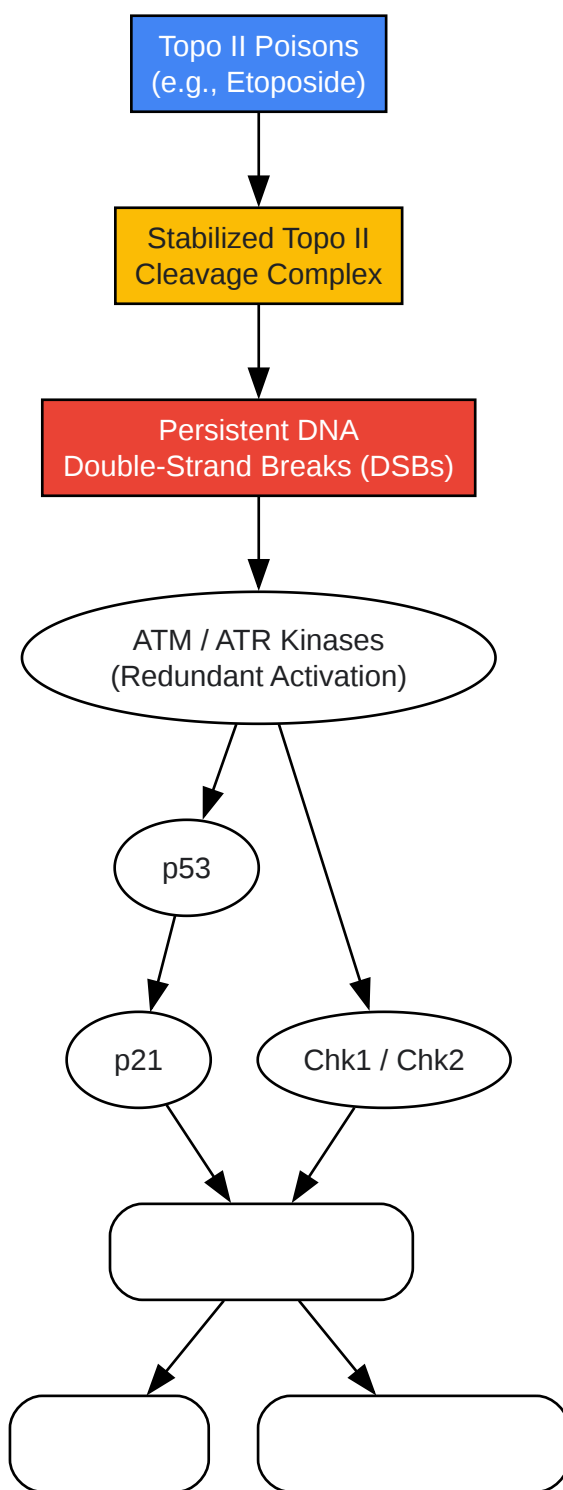
1. Design of sgRNA and HDR Template: a. Select a target site in an early exon of the target gene (e.g., TOP2B). b. Design an sgRNA that directs Cas9 to cut near the desired insertion site. c. Synthesize an ssODN HDR template containing the desired stop codon (e.g., TAA, TAG, or TGA) at the cut site, flanked by homology arms. [3]
2. Delivery and Cloning: a. Follow the procedures for RNP formation and electroporation as described in Protocol 1. b. Perform single-cell cloning via limiting dilution.

3. Screening and Validation: a. Screen genomic DNA from expanded clones by qPCR using probes that can differentiate the wild-type from the stop-codon-containing allele.^[3] b. Confirm the insertion of the stop codon via Sanger sequencing. c. Verify the absence of the target protein (e.g., TOP2 β) by Western blot analysis. d. Quantify the relative mRNA expression levels of both TOP2A and TOP2B using RT-qPCR to check for compensatory changes in expression.^[3]

4. Functional Characterization: a. Perform cell proliferation assays to determine if the knockout affects cell growth. b. Evaluate sensitivity to various Topo II poisons (e.g., etoposide, doxorubicin) to see if the absence of the specific isoform alters the drug response. c. Analyze cell cycle progression using flow cytometry to investigate any cell cycle-specific roles.

Application 3: Investigating Downstream DNA Damage Response (DDR) Pathways

Topo II poisons induce DSBs that activate complex cell cycle checkpoints and DNA repair pathways, collectively known as the DNA Damage Response (DDR).^[15] When Topo II function is inhibited, a G2 checkpoint is activated, involving key signaling proteins like ATM, ATR, and p53.^{[15][16]} Using CRISPR-edited cells allows for a clean system to study how the loss or alteration of Topo II impacts the activation of these critical pathways.



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Caption: Topo II-induced DNA Damage Response pathway.

Protocol 3: Analysis of DDR Activation in CRISPR-Edited Cells

1. Cell Treatment: a. Culture wild-type, knockout (e.g., TOP2A KO), and/or edited (e.g., splice site corrected) cells. b. Treat cells with a Topo II poison (e.g., etoposide at a concentration determined from viability assays) or a vehicle control (e.g., DMSO) for various time points (e.g., 1, 6, 24 hours).

2. Analysis of DNA Damage: a. Immunofluorescence for γ H2AX: i. Fix treated cells on coverslips with 4% paraformaldehyde. ii. Permeabilize with 0.25% Triton X-100. iii. Block with 1% BSA and incubate with a primary antibody against phospho-Histone H2A.X (Ser139). iv. Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). v. Image using a fluorescence microscope and quantify the number of γ H2AX foci per nucleus. b. Flow Cytometry for γ H2AX: i. Harvest and fix cells with paraformaldehyde, then permeabilize with ice-cold methanol. ii. Stain with an anti- γ H2AX antibody followed by a fluorescent secondary antibody. iii. Analyze the fluorescence intensity using a flow cytometer to quantify the overall level of DNA damage in the cell population.[\[17\]](#)

3. Analysis of Checkpoint Protein Activation: a. Prepare whole-cell lysates from treated cells. b. Perform Western blot analysis using antibodies against key DDR proteins and their phosphorylated (activated) forms, such as:

- Phospho-ATM (Ser1981)
- Phospho-ATR (Ser428)
- Phospho-Chk1 (Ser345) / Phospho-Chk2 (Thr68)
- p53 and p21 c. Use a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.

4. Cell Cycle Analysis: a. Harvest treated cells and fix them in 70% ethanol. b. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A. c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in G2 as evidence of checkpoint activation.[\[18\]](#)

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